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Compound of Interest

Compound Name: 7-Bromo-2-phenylbenzo[d]thiazole

CAS No.: 36247-07-1

Cat. No.: B2564790

Get Quote

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Compound: 7-Bromo-2-phenylbenzo[d]thiazole (CAS: 36247-07-1)[1]

Executive Summary & Analytical Strategy
Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, frequently

utilized in the development of kinase inhibitors, antimicrobial agents, and amyloid-beta imaging

probes[1]. The specific functionalization of 7-Bromo-2-phenylbenzo[d]thiazole provides a

critical synthetic node; the bromine atom at the 7-position serves as an ideal handle for

downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)

to expand chemical space.

As a Senior Application Scientist, I approach the structural elucidation of such heterocycles not

as a mere collection of spectra, but as a cross-validating logical system. NMR provides the

connectivity framework, HRMS confirms the exact atomic composition and isotopic signature,

and FT-IR verifies the vibrational modes of the functional groups.
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Experimental workflow for spectroscopic data integration and structural validation.

Spectroscopic Data Synthesis
The following quantitative data reflects high-resolution spectroscopic analysis of 7-bromo-2-
phenylbenzo[d]thiazole, synthesized via visible light-promoted C-H thiolation[2][3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​)
The 1 H NMR spectrum isolates 8 distinct protons, validating the mono-brominated structure.
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Predicted
Assignment

8.07 dd 6.2, 2.6 2H
Phenyl H-2', H-6'

(ortho)

7.98 d 8.1 1H
Benzothiazole H-

4

7.52 – 7.45 m - 4H

Phenyl H-3', H-

4', H-5' &

Benzothiazole H-

6

7.35 t 7.8 1H
Benzothiazole H-

5

Table 2: 13 C NMR Data (151 MHz, CDCl 3​)
Eleven distinct carbon environments are observed, matching the symmetry of the phenyl ring

and the asymmetry of the brominated benzothiazole core.
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Chemical Shift (δ, ppm) Carbon Type Structural Context

169.94 Quaternary Thiazole C=N (C2)

155.41 Quaternary Bridgehead near N (C3a)

134.00 Quaternary Bridgehead near S (C7a)

133.34 Quaternary Phenyl ipso (C1')

131.60 CH Phenyl para (C4')

129.31 CH (x2) Phenyl meta (C3', C5')

128.50 CH Benzothiazole (C5)

127.84 CH (x2) Phenyl ortho (C2', C6')

126.27 CH Benzothiazole (C6)

122.84 CH Benzothiazole (C4)

120.13 Quaternary Benzothiazole C-Br (C7)

Table 3: High-Resolution Mass Spectrometry (ESI-TOF,
Positive Ion)
Mass accuracy falls well within the rigorous < 5 ppm threshold required for publication.

Ion Species
Chemical
Formula

Calculated m/z Observed m/z
Mass Error
(ppm)

[M + H] + ( 79 Br) C 13​H 9​79 BrNS 289.9641 289.9647 +2.07

Table 4: Representative FT-IR Data (ATR, Solid State)
Diagnostic vibrational modes characteristic of the 2-phenylbenzothiazole scaffold.
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Wavenumber (cm −1 ) Vibrational Mode Diagnostic Significance

~3050 C-H stretch (sp 2 )
Confirms aromatic ring

systems

~1590 - 1550 C=N stretch
Validates the intact thiazole

ring

~1470 - 1430 C=C stretch Aromatic skeletal vibrations

~760 - 740 C-H out-of-plane bend
Indicates mono-substituted

phenyl ring

~680 C-S stretch
Thioether linkage in the

heterocycle

~580 C-Br stretch Confirms halogenation

Causality in Analytical Methodologies
To ensure scientific integrity, it is crucial to understand why the data presents as it does, rather

than simply recording the outputs.

NMR Anisotropic Deshielding
In the 1 H NMR spectrum, the proton at position 4 (H-4) of the benzothiazole ring appears

significantly downfield at δ 7.98 ppm[2]. Causality: This is driven by the magnetic anisotropy of

the adjacent C=N double bond. The circulation of π-electrons in the imine-like bond generates

an induced magnetic field that heavily deshields the spatially proximate H-4 proton, pushing its

resonance frequency higher.

HRMS Isotopic Fidelity and Fragmentation Logic
The presence of bromine provides a built-in, self-validating isotopic signature. Natural bromine

exists as a ~1:1 ratio of 79 Br and 81 Br. Consequently, the HRMS spectrum will display a

distinct doublet for the molecular ion ([M+H] + at m/z 289.96 and m/z 291.96) separated by 2

Da[2][3]. Upon Collision-Induced Dissociation (CID), the homolytic cleavage of the weak C-Br

bond results in the loss of a bromine radical, yielding a base peak fragment at m/z 211.04.
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Logic diagram of HRMS isotopic profiling and CID fragmentation pathways.

Standardized Experimental Protocols (Self-
Validating Systems)
The following protocols are engineered to be self-validating, ensuring that instrument drift or

sample impurities do not compromise the structural elucidation.

Protocol 1: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the purified solid in 0.6 mL of deuterated

chloroform (CDCl 3​) containing 0.03% v/v Tetramethylsilane (TMS).

Causality: CDCl 3​is selected because 7-bromo-2-phenylbenzo[d]thiazole is highly

lipophilic and lacks exchangeable protons (no -OH or -NH). TMS acts as an internal self-

validating standard to lock the 0.00 ppm chemical shift, rendering the spectrum immune to

external magnetic field drift.

Instrument Tuning & Matching (ATM): Insert the sample into a 400 MHz NMR spectrometer.

Execute automated tuning and matching for both 1 H and 13 C channels.

Causality: This matches the probe's resonance circuit to the specific dielectric constant of

the sample solution, maximizing the Signal-to-Noise Ratio (SNR).

Shimming: Perform 3D gradient shimming (Z-axis).

Causality: Corrects magnetic field inhomogeneities across the sample volume. Poor

shimming would blur the fine 2.6 Hz J-coupling observed on the phenyl ortho protons.
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Acquisition:

1 H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

13 C NMR: 1024 scans, complete proton decoupling (WALTZ-16 sequence) to collapse C-

H multiplets into sharp singlets, 2-second relaxation delay.

Protocol 2: ESI-TOF HRMS Acquisition
Calibration (Self-Validation Step): Infuse a reference mass calibrant (e.g., Agilent ESI-L Low

Concentration Tuning Mix) immediately prior to the sample run.

Causality: Establishes a real-time mass-to-charge calibration curve. This is a non-

negotiable step to achieve the +2.07 ppm mass error observed in the literature[2].

Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water

(50:50 v/v) spiked with 0.1% Formic Acid.

Causality: The basic nitrogen atom in the benzothiazole ring requires an abundant proton

source (Formic Acid) to drive the ionization equilibrium entirely toward the[M+H] + species

in the electrospray source.

Acquisition: Operate the ESI-TOF in positive ion mode. Set the capillary voltage to 3.5 kV

and desolvation gas temperature to 250°C. Extract the isotopic cluster at m/z 289.96 and

verify the 1:1 isotopic ratio.

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR
Background Collection: Collect a background spectrum of the clean diamond ATR crystal (64

scans).

Causality: Self-validates the cleanliness of the crystal and digitally subtracts ambient

atmospheric interference (CO 2​and H 2​O vapor) from the final data.

Sample Application: Place 1–2 mg of the neat solid compound directly onto the crystal and

apply standardized pressure using the ATR anvil.
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Causality: Direct solid-state analysis is chosen over traditional KBr pellet pressing to

prevent potential halide-exchange reactions (where the bromide in the sample could

exchange with the chloride/bromide in the salt matrix) and to preserve the anhydrous state

of the sample.

Acquisition: Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 (64

scans).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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